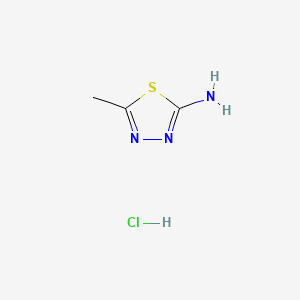

2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride

Description

2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound with the molecular formula C₃H₅N₃S·HCl (derived from the free base C₃H₅N₃S, molecular weight 115.16). Key properties include:

- CAS Number: 108-33-8 (free base), 15837-1A (hydrochloride salt) .

- Melting Point: 224–225°C (dec.) for the free base .

- Synthesis: Prepared via cyclization of thiosemicarbazide with acetyl chloride .

- Applications: Used in pharmaceuticals, agrochemicals, and materials science due to its stable thiadiazole core and reactive amino group.

Properties

IUPAC Name |

5-methyl-1,3,4-thiadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c1-2-5-6-3(4)7-2;/h1H3,(H2,4,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDQYTCLIDBNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206455 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57772-19-7 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057772197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC28905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to specific enzymes and receptors, altering their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential

Comparison with Similar Compounds

Structural and Thermodynamic Stability

A 2024 thermochemical study compared 2-amino-5-methyl-1,3,4-thiadiazole with its unsubstituted and ethyl-substituted analogs (Table 1) :

| Compound | Molecular Formula | ΔfH°(g) (kJ/mol) | Key Findings |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole (unsubstituted) | C₂H₃N₃S | +84.3 ± 1.5 | Lower thermodynamic stability due to lack of alkyl substituents. |

| 2-Amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | +67.2 ± 1.2 | Methyl group enhances stability via steric shielding and inductive effects. |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | +59.8 ± 1.3 | Ethyl group further stabilizes but reduces crystallinity due to increased bulk. |

Key Insights :

Crystallographic and Hydrogen-Bonding Differences

- Unsubstituted 2-Amino-1,3,4-thiadiazole: Forms extensive N–H···N hydrogen bonds, leading to rigid, polymorphic structures .

- 5-Methyl Derivative : Methyl group disrupts hydrogen-bonding networks, reducing polymorphism but improving solubility in organic solvents .

- 5-Ethyl Derivative : Ethyl group causes greater steric hindrance, further limiting hydrogen bonding and increasing lipophilicity .

Reactivity and Functionalization

- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT): The –SH group in AMT enables thioether formation (e.g., with chloroacetyl chloride), a reactivity absent in the methyl derivative .

- 5-Amino-2,3-dihydro-1,3,4-thiadiazole-2-thione: The thione (C=S) group facilitates metal coordination and redox reactions, unlike the amine-dominated reactivity of the methyl derivative .

Comparison with Positional Isomers

- 5-Amino-3-methyl-1,2,4-thiadiazole: The 1,2,4-thiadiazole isomer exhibits distinct electronic properties due to altered ring geometry, affecting biological activity and synthetic pathways .

- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Aromatic substitution enhances π-π stacking interactions, making it more suited for drug design compared to the methyl derivative .

Hydrochloride Salt vs. Free Base and Other Salts

Biological Activity

2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, as well as its potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHNS·HCl. The structure features a thiadiazole ring, which is known for its ability to interact with biological targets effectively.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-Amino-5-methyl-1,3,4-thiadiazole | Against Staphylococcus aureus | 32.6 |

| 2-Amino-5-methyl-1,3,4-thiadiazole | Against Escherichia coli | 47.5 |

| 2-Amino-5-methyl-1,3,4-thiadiazole | Against Bacillus cereus | Moderate |

| Derivatives with p-nitroaniline | Against Salmonella typhi | Zone of inhibition: 15–19 mm |

These compounds demonstrated higher efficacy than standard antibiotics such as streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of 2-amino-5-methyl-1,3,4-thiadiazole has been explored through various derivatives that exhibit cytostatic properties. Notably:

- Cytotoxicity Studies : Compounds derived from the thiadiazole scaffold have shown significant activity against cancer cell lines. For example, certain derivatives demonstrated IC values lower than those of established chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives are noteworthy. Research indicates that:

- Activity Assessment : Compounds such as 2-amino-5-methyl-1,3,4-thiadiazole have been tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results showed significant protection rates at specific dosages without notable toxicity .

- Pharmacological Mechanism : The mechanism is believed to involve modulation of GABAergic transmission and inhibition of voltage-gated sodium channels .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dogan et al. examined various substitutions at the amine group of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole against multiple bacterial strains. The p-chlorophenyl derivative exhibited a minimum inhibitory concentration (MIC) value of 62.5 µg/mL against S. aureus, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Potential

In a comparative study involving several synthesized thiadiazole derivatives against human glioblastoma U251 cells and melanoma WM793 cells, one compound showed remarkable selectivity and potency with an IC below 30 µM. This highlights the therapeutic potential of modifying the thiadiazole structure for enhanced anticancer activity .

Preparation Methods

Reaction Mechanism and Procedure

The most efficient method involves a solid-phase reaction using thiosemicarbazide, acetic acid, and phosphorus pentachloride (PCl₅). In this approach:

- Reactant Ratios : Thiosemicarbazide, acetic acid, and PCl₅ are combined in a 1:1.2:1.2 molar ratio.

- Grinding and Activation : The mixture is ground at room temperature, initiating cyclization via dehydration and sulfur incorporation.

- pH Adjustment : The crude product is treated with an alkaline solution (pH 8–8.2) to neutralize excess acid, followed by filtration and recrystallization.

This method achieves yields exceeding 91% and avoids solvent use, reducing waste. The methyl group originates from acetic acid, ensuring regioselectivity at the fifth position.

Advantages and Limitations

- Advantages : Mild reaction conditions, short reaction time, and high scalability. PCl₅, while toxic, is cost-effective and facilitates rapid cyclization.

- Limitations : Requires careful handling of PCl₅ due to its moisture sensitivity.

Synthesis via Sulfuric Acid-Mediated Cyclization

Traditional Liquid-Phase Method

A classical approach involves heating thiosemicarbazide with acetic acid in concentrated sulfuric acid (H₂SO₄) at 80–90°C for 7 hours. The reaction proceeds via:

- Protonation and Dehydration : H₂SO₄ protonates the carboxylic acid, enabling nucleophilic attack by thiosemicarbazide’s nitrogen.

- Cyclization : Intramolecular sulfur participation forms the thiadiazole ring.

Yields for this method range from 30% to 50%, depending on substituents.

Operational Challenges

- Drawbacks : Extended reaction times, corrosiveness of H₂SO₄, and lower yields compared to PCl₅-based methods.

- Applications : Primarily used for small-scale synthesis or when PCl₅ is unavailable.

Alternative Alkylation Strategies

Thiol Alkylation and Limitations

While alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with methyl halides (e.g., iodomethane) is feasible, this approach introduces a methylthio (–SCH₃) group rather than a methyl (–CH₃) group. For example, reaction with iodomethane in ethanol/KOH yields 2-amino-5-(methylthio)-1,3,4-thiadiazole (49.3% yield). Direct methylation at the fifth position requires pre-functionalized intermediates, making cyclization methods more practical.

Conversion to Hydrochloride Salt

The free base 2-amino-5-methyl-1,3,4-thiadiazole is converted to its hydrochloride salt via:

- Dissolution : The base is dissolved in ethanol or aqueous ethanol.

- Acid Treatment : Concentrated hydrochloric acid (HCl) is added dropwise, inducing precipitation.

- Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures.

This step stabilizes the compound for pharmaceutical formulations and enhances solubility.

Comparative Analysis of Methods

| Parameter | PCl₅ Method | H₂SO₄ Method |

|---|---|---|

| Yield | >91% | 30–50% |

| Reaction Time | 2–3 hours | 7 hours |

| Toxicity | Moderate (PCl₅) | High (H₂SO₄) |

| Scalability | High | Moderate |

| Equipment Requirements | Minimal | Standard glassware |

The PCl₅ method outperforms traditional approaches in yield and time efficiency, though both require stringent safety protocols.

Applications and Implications

2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride serves as a precursor for antimicrobial and antitumor agents. Its methyl group enhances membrane permeability, making it a valuable scaffold in drug discovery. Future research should explore greener cyclization agents and catalytic methods to reduce reliance on corrosive reagents.

Q & A

Q. What are the established synthesis routes for 2-amino-5-methyl-1,3,4-thiadiazole hydrochloride, and how do reaction parameters affect yield?

Answer:

- Classical synthesis : Reacting 2-amino-5-methyl-1,3,4-thiadiazole with hydrochloric acid under controlled conditions. For derivatives, cyclization with thiourea in methanol under reflux yields substituted thiadiazoles (e.g., N⁴-(5-methyl-thiadiazol-2-yl)thiazole-2,4-diamine) .

- Metal complex synthesis : Dissolving CoCl₂·6H₂O in ethanol-water (1:1) with the ligand yields [CoCl₂(amtz)₂] at 35% yield. Key factors include solvent ratio, temperature, and slow evaporation for crystallization .

- Optimization : Quantum chemistry studies (DFT/MP2) reveal that deprotonation-tautomerism pathways are thermodynamically favorable, guiding reaction condition selection .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., NH₂ and methyl groups) . IR identifies functional groups like C=N (~1600 cm⁻¹) and N–H stretches .

- Crystallography : Single-crystal X-ray diffraction reveals coordination geometry (e.g., tetrahedral Co(II) complexes with bond angles 105–113°) .

- Mass spectrometry : Validates molecular weight (e.g., 115.16 g/mol for the base compound) .

Q. How can discrepancies in reported molecular formulas (e.g., C₃H₅N₃S vs. C₃H₆N₄) be resolved?

Answer:

- Cross-reference CAS RN 108-33-8 () and authoritative databases (e.g., PubChem).

- Conduct elemental analysis or high-resolution mass spectrometry to confirm the correct formula (C₃H₅N₃S) .

Advanced Research Questions

Q. How do computational methods elucidate the formation mechanism of this compound?

Answer:

- DFT/MP2 calculations model reaction pathways, identifying activation barriers (e.g., 25–30 kcal/mol for tautomerism steps) and transition states .

- Thermodynamic stability : MP2 overestimates barriers compared to DFT, but both methods confirm deprotonation-tautomerism as the dominant pathway .

Q. What design principles apply to creating metal complexes with this ligand?

Answer:

- Coordination modes : The ligand binds via the thiadiazole N3 atom, forming tetrahedral complexes (e.g., Co(II) with Co–N bonds ~2.00–2.01 Å). Intramolecular N–H⋯Cl hydrogen bonds influence geometry .

- Applications : Such complexes are explored for medicinal (e.g., anticancer) and material science applications due to their redox activity and structural versatility .

Q. How do thermodynamic studies inform the stability of this compound versus its derivatives?

Answer:

- Calorimetry : Standard molar enthalpies of formation (gas phase) are determined via combustion calorimetry and effusion methods. Methyl/ethyl substituents increase stability due to inductive effects .

- Computational stability : Methyl groups reduce ring strain, lowering Gibbs free energy compared to unsubstituted analogs .

Q. What strategies improve synthetic scalability for pharmacological applications?

Answer:

Q. What biological activities have been explored for thiadiazole derivatives?

Answer:

- Anticancer/neuroprotective : 2-Amino-1,3,4-thiadiazole derivatives show activity in cell line studies, likely via kinase inhibition or redox modulation .

- Antidepressant/anxiolytic : Sulfanyl-substituted analogs exhibit CNS activity in rodent models, suggesting serotoninergic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.